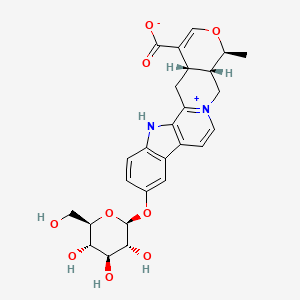
MappiodosideB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MappiodosideB is a unique chemical compound that has garnered significant interest in various scientific fields due to its distinctive properties and potential applications. This compound is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MappiodosideB typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
MappiodosideB undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require catalysts and solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce various oxides, while reduction reactions can yield alcohols or hydrocarbons. Substitution reactions often result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
MappiodosideB has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of MappiodosideB involves its interaction with specific molecular targets and pathways in the body. This interaction can lead to various biological effects, such as the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism depends on the specific application and the molecular targets involved.
Propriétés
Formule moléculaire |
C26H28N2O9 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
(15S,16S,20S)-16-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,11,18-heptaene-19-carboxylate |
InChI |
InChI=1S/C26H28N2O9/c1-11-16-8-28-5-4-13-15-6-12(36-26-24(32)23(31)22(30)20(9-29)37-26)2-3-18(15)27-21(13)19(28)7-14(16)17(10-35-11)25(33)34/h2-6,10-11,14,16,20,22-24,26,29-32H,7-9H2,1H3,(H,33,34)/t11-,14-,16-,20+,22+,23-,24+,26+/m0/s1 |
Clé InChI |
KKUVSCQMCBMLIM-XMXHHWKYSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)[O-])C4=C(C=C3)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)[O-])C4=C(C=C3)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



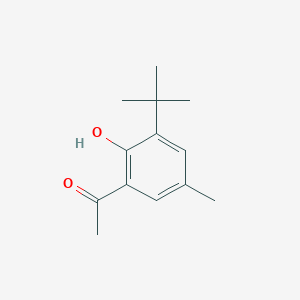

![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
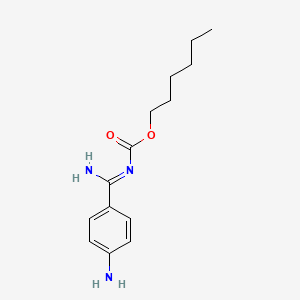
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
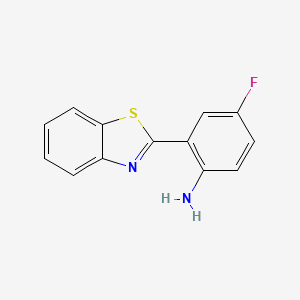
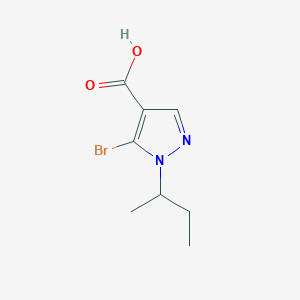
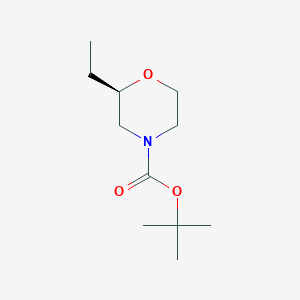
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

